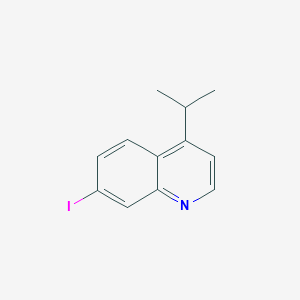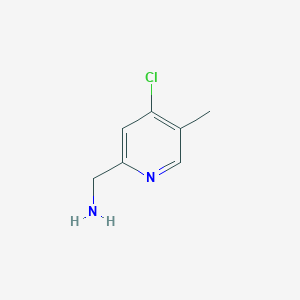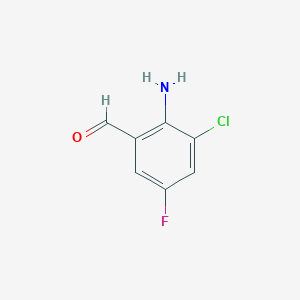
7-Iodo-4-isopropylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-4-isopropylquinoline: is a quinoline derivative characterized by the presence of an iodine atom at the 7th position and an isopropyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-isopropylquinoline can be achieved through various methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 7-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed:
Substitution Reactions: Formation of 7-substituted-4-isopropylquinoline derivatives.
Oxidation Reactions: Formation of 4-isopropylquinoline ketones or alcohols.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
科学研究应用
Chemistry: 7-Iodo-4-isopropylquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents on the quinoline ring.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promising activity against various bacterial and fungal strains.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, are investigated for their role as antimalarial, antiviral, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 7-Iodo-4-isopropylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
4-Iodoquinoline: Similar structure but lacks the isopropyl group.
7-Bromo-4-isopropylquinoline: Similar structure but with a bromine atom instead of iodine.
4-Isopropylquinoline: Lacks the iodine atom at the 7th position.
Uniqueness: 7-Iodo-4-isopropylquinoline is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
属性
分子式 |
C12H12IN |
|---|---|
分子量 |
297.13 g/mol |
IUPAC 名称 |
7-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI 键 |
UOCAWLORRSUDLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)





